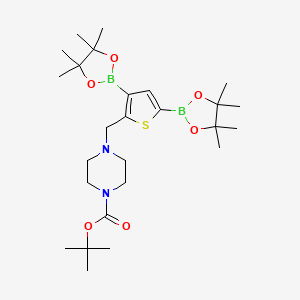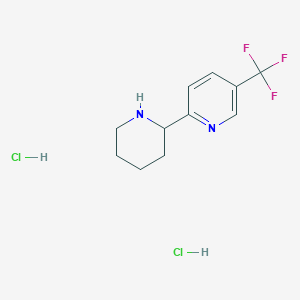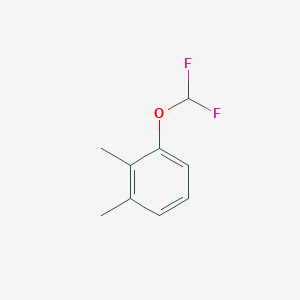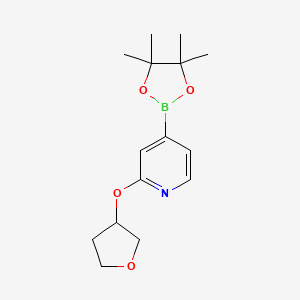
2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16BNO2 . The molecular weight of this compound is 209.01 g/mol .Chemical Reactions Analysis
Pinacol boronic esters are known to undergo a variety of chemical reactions. For instance, they can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Synthesis and Coupling Reactions
This compound is utilized in Suzuki coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. For instance, the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, and its application in Suzuki Coupling to prepare 3-Pyridin-3-ylquinoline, demonstrates its essential role in constructing complex molecules such as quinolines through boronic esters, showcasing the importance of such compounds in synthesizing functionalized organic compounds (Li et al., 2005).
Analytical Challenges and Solutions
Pinacolboronate esters, including the target compound, pose unique analytical challenges due to their reactive nature, especially in processes like Suzuki coupling. Strategies to overcome these challenges, such as using non-aqueous and aprotic diluents and highly basic mobile phases, have been developed to stabilize these compounds for purity analysis, emphasizing the care needed in handling and analyzing such reactive intermediates (Zhong et al., 2012).
Applications in Material Science
The use of boronic acid pinacol esters extends into material science, where they are involved in the synthesis of luminescent complexes for carbohydrate sensing. This application demonstrates the interdisciplinary utility of these compounds, bridging organic chemistry with material science to develop sensors that could have implications for biological and medical research (Hashemzadeh et al., 2020).
Boronic Acid Ester Reactions
Additionally, the formation of cyclic boronate esters with pinacol affords enhanced Lewis acidity, which is pivotal for interactions like cation-π stacking, leading to fluorescence enhancement. This property is exploited in various fields, including the development of fluorescent probes and materials (Huang et al., 2010).
Safety and Hazards
While specific safety and hazard information for “2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester” is not available, it’s important to handle all chemicals with care and follow standard safety protocols. Some boronic esters may cause skin irritation, serious eye irritation, respiratory irritation, and can be harmful if swallowed .
Zukünftige Richtungen
The future directions in the research and application of “2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester” and similar compounds likely involve further development of their synthesis methods, exploration of their chemical properties, and expansion of their applications in organic synthesis .
Wirkmechanismus
Target of Action
The primary target of 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s worth noting that the rate of reaction of similar boronic pinacol esters is influenced by the ph, with the reaction rate considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Additionally, the compound’s reactivity may be tempered by air and moisture sensitivity .
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-7-17-13(9-11)19-12-6-8-18-10-12/h5,7,9,12H,6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHRKDGXTWDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351529-85-5 |
Source


|
| Record name | 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

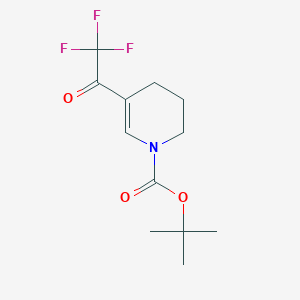
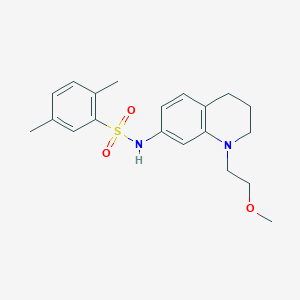
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
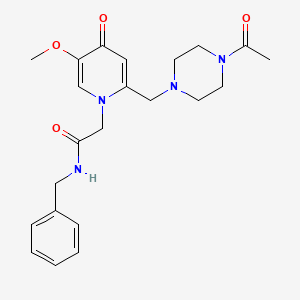
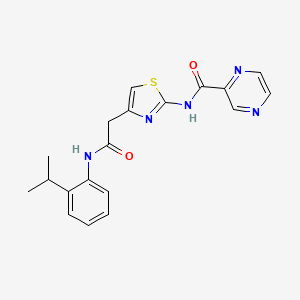
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2816991.png)
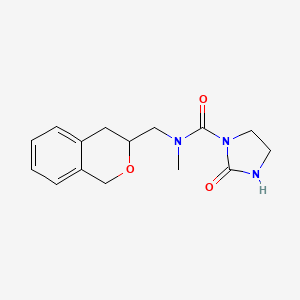
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)


